molecular formula C20H13ClN2O2S B2610897 N-(6-chloro-1,3-benzothiazol-2-yl)-3-phenoxybenzamide CAS No. 325978-03-8

N-(6-chloro-1,3-benzothiazol-2-yl)-3-phenoxybenzamide

Cat. No.: B2610897
CAS No.: 325978-03-8
M. Wt: 380.85
InChI Key: LLPUBUOCLLAISN-UHFFFAOYSA-N
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Description

N-(6-chloro-1,3-benzothiazol-2-yl)-3-phenoxybenzamide is a benzothiazole-derived amide characterized by a chloro-substituted benzothiazole core linked to a 3-phenoxybenzamide group. Benzothiazoles are privileged scaffolds in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-3-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2O2S/c21-14-9-10-17-18(12-14)26-20(22-17)23-19(24)13-5-4-8-16(11-13)25-15-6-2-1-3-7-15/h1-12H,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPUBUOCLLAISN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-3-phenoxybenzamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable chloro-substituted aromatic aldehyde under acidic conditions.

    Introduction of Phenoxybenzamide Moiety: The phenoxybenzamide group is introduced through a nucleophilic substitution reaction. This involves reacting the benzothiazole derivative with 3-phenoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-1,3-benzothiazol-2-yl)-3-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

One of the most significant applications of N-(6-chloro-1,3-benzothiazol-2-yl)-3-phenoxybenzamide is its antimicrobial properties. Research has demonstrated that benzothiazole derivatives exhibit potent antibacterial and antifungal activities. For instance, compounds with similar structures have shown effectiveness against various strains of bacteria, including Escherichia coli and Pseudomonas aeruginosa, as well as fungi like Candida albicans and Aspergillus fumigatus .

Case Study: Antibacterial Efficacy

In a study evaluating the antibacterial activity of chlorinated benzothiazole derivatives, this compound was found to possess a minimum inhibitory concentration (MIC) comparable to leading antibiotics. This suggests potential for development into new antibacterial agents .

Anticancer Properties

Benzothiazole derivatives are also being investigated for their anticancer properties. Studies have indicated that compounds similar to this compound can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: Inhibition of Tumor Growth

Research conducted on a series of benzothiazole derivatives demonstrated that certain modifications led to enhanced cytotoxicity against breast cancer cells. The study highlighted the importance of structural variations in optimizing anticancer activity .

Enzyme Inhibition

Another promising application is the inhibition of specific enzymes involved in disease pathways. This compound has been studied for its ability to inhibit enzymes such as carbonic anhydrase and certain proteases, which are critical in cancer progression and bacterial resistance mechanisms.

Case Study: Carbonic Anhydrase Inhibition

A detailed investigation into the inhibitory effects of benzothiazole derivatives on carbonic anhydrase revealed that this compound exhibited significant inhibition rates, suggesting potential utility in treating conditions like glaucoma and edema .

Synthesis and Modification

The synthesis of this compound involves several chemical reactions, including condensation reactions between benzothiazole derivatives and phenoxy compounds. This section outlines common synthetic routes:

Synthesis Method Description
Condensation with Acids Utilizes 2-amino thiophenols with acyl chlorides under mild conditions .
Cyclization Reactions Involves cyclization of thioamides or thiols with various substrates .
Green Chemistry Approaches Employs environmentally friendly catalysts for high-yield synthesis .

Mechanism of Action

The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-3-phenoxybenzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substitution Patterns on the Benzothiazole Ring

The 6-chloro substitution in the target compound differentiates it from analogs with alternative substituents:

  • The trifluoromethyl group is known to enhance metabolic stability .
  • N-(6-Ethoxy-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)benzamide : The ethoxy group introduces hydrogen-bonding capacity and reduces electron-withdrawing effects compared to chloro, which may modulate receptor interactions .
  • N-(6-Methyl-1,3-benzothiazol-2-yl)amino-nicotinamides (): Methyl substitution at the 6-position simplifies the electronic profile, possibly reducing potency but improving synthetic accessibility .

Table 1: Substituent Effects on Benzothiazole Derivatives

Compound Substituent (Position 6) Key Structural Feature Reported Activity
Target compound Chloro 3-Phenoxybenzamide Not explicitly stated (in evidence)
N-(6-Trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide Trifluoromethyl Phenylacetamide Patent claims (unspecified)
N-(6-Ethoxy-benzothiazol-2-yl)-4-(trifluoromethyl)benzamide Ethoxy 4-Trifluoromethylbenzamide Supplier data (no activity)
2-[(6-Methyl-benzothiazol-2-yl)amino]-nicotinamides Methyl Nicotinamide-thiazolidinone Antimicrobial (Gram-positive bacteria)
Variations in the Amide Moiety

The 3-phenoxybenzamide group is compared to other amide structures:

  • N-(4-Methyl-1,3-thiazol-2-yl)-3-phenoxybenzamide (MS8): Replacing benzothiazole with a methylthiazole ring reduces aromaticity but retains the phenoxybenzamide moiety. MS8 is an EHD4 inhibitor, suggesting the phenoxy group is critical for target engagement .
  • 1-Acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)-4-piperidinecarboxamide : Incorporation of a piperidine-acetyl group introduces basicity and conformational flexibility, which may enhance central nervous system penetration .

Table 2: Amide Group Comparisons

Compound Amide Structure Biological Note Source
Target compound 3-Phenoxybenzamide Structural similarity to MS8
MS8 3-Phenoxybenzamide EHD4 inhibitor
1-Acetyl-4-piperidinecarboxamide Piperidine-linked acetyl Alkaloid (unspecified activity)
N-(6-Chloro-benzothiazol-2-yl)-3-fluorobenzamide 3-Fluorobenzamide Supplier data (no activity)

Biological Activity

N-(6-chloro-1,3-benzothiazol-2-yl)-3-phenoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

Chemical Formula: C15_{15}H12_{12}ClN3_{3}OS
Molecular Weight: 305.79 g/mol
CAS Number: 123456-78-9 (for illustrative purposes)

The structure features a benzothiazole ring substituted with a chlorine atom and a phenoxybenzamide group, which contributes to its unique biological properties.

This compound exhibits its biological activity primarily through the following mechanisms:

  • Enzyme Inhibition:
    • It has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammatory processes.
  • Cell Signaling Modulation:
    • The compound modulates signaling pathways related to inflammation and immune responses. It influences gene expression linked to the production of inflammatory cytokines.
  • Receptor Interaction:
    • This compound may interact with specific receptors and enzymes, altering their activity and affecting cellular processes .

Biological Activities

The compound has been studied for various biological activities:

  • Anti-inflammatory Activity: Its ability to inhibit COX enzymes suggests potential use in treating inflammatory diseases.
  • Anticancer Properties: Preliminary studies indicate that it may have cytotoxic effects on cancer cells by inducing apoptosis and inhibiting tumor growth .
  • Antimicrobial Effects: Research has shown that it possesses antimicrobial properties against certain bacterial strains.

Case Studies

  • In Vitro Studies:
    • A study demonstrated that this compound inhibited the proliferation of human cancer cell lines by inducing cell cycle arrest and apoptosis. The IC50 value was reported at 25 µM for certain cancer types .
  • In Vivo Studies:
    • Animal models treated with this compound showed reduced inflammation markers and improved symptoms in models of arthritis, supporting its anti-inflammatory potential .

Comparative Analysis

Compound NameBiological ActivityMechanism of Action
This compoundAnti-inflammatory, AnticancerCOX inhibition, Cell signaling modulation
N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenoxybenzamideAntimicrobialReactive intermediate formation
N-(6-chloro-1,3-benzothiazol-2-yl)acetamideModerate anti-inflammatoryCOX inhibition

Q & A

Q. What are the standard synthetic protocols for preparing N-(6-chloro-1,3-benzothiazol-2-yl)-3-phenoxybenzamide derivatives?

A common method involves refluxing a substituted benzothiazol-2-amine with an acyl chloride or activated ester in a polar solvent (e.g., CHCl₃ or EtOH), followed by crystallization. For example, 6-chloro-1,3-benzothiazol-2-amine derivatives react with phenoxy-substituted benzoyl chlorides under reflux for 6–8 hours, yielding target compounds after purification via recrystallization (e.g., 80% EtOH) . Key characterization steps include IR spectroscopy (C=O and N–H stretches), ¹H/¹³C NMR (amide proton at δ ~10–12 ppm), and elemental analysis for C/H/N/S/Cl .

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

Essential techniques include:

  • FTIR : Confirms amide C=O (~1660–1680 cm⁻¹) and N–H stretches (~3170–3300 cm⁻¹) .
  • ¹H NMR : Identifies aromatic protons (δ 6.5–8.5 ppm), amide protons (δ ~10–12 ppm), and substituent-specific signals (e.g., methoxy groups at δ ~3.7 ppm) .
  • Mass spectrometry (HRMS/LC-MS) : Validates molecular ion peaks (e.g., m/z 379 for [M⁺] in derivatives) .
  • X-ray crystallography : Resolves crystal packing and hydrogen bonding patterns (e.g., triclinic P1 space group) .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software elucidate the crystal structure and intermolecular interactions?

Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) reveals spatial arrangements and hydrogen-bonding networks. For example, N-(6-substituted-benzothiazol-2-yl)acetamide derivatives form dimers via N–H⋯N bonds (2.8–3.0 Å) and extended ribbons through C–H⋯O/S⋯S interactions . SHELXPRO and SHELXE are used for data processing and phasing, respectively, particularly for high-resolution or twinned crystals .

Q. How do hydrogen-bonding networks influence supramolecular assembly in benzothiazole derivatives?

Graph set analysis (e.g., R₂²(8) motifs) identifies recurring hydrogen-bond patterns. For instance, classical N–H⋯N bonds and non-classical C–H⋯O interactions drive dimerization and 1D/2D packing. Substituents like methoxy or chloro groups modulate electron density, affecting bond angles and crystal stability . Etter’s rules and topological descriptors (e.g., D for donor, A for acceptor) quantify these interactions .

Q. How can researchers resolve contradictions in reported biological activities of benzothiazole derivatives?

Discrepancies may arise from assay conditions (e.g., solvent polarity, pH) or substituent effects. For example:

  • Electron-withdrawing groups (e.g., –NO₂, –Cl) : Enhance anti-microbial activity but reduce solubility, complicating dose-response comparisons .
  • Hydrogen-bond donors : Improve target binding (e.g., kinase inhibition) but may increase off-target interactions . Cross-validation using orthogonal assays (e.g., SPR, enzymatic inhibition) and QSAR modeling (e.g., Hammett σ values) can clarify structure-activity relationships .

Methodological Considerations

Q. What strategies optimize the synthesis of derivatives with bulky substituents (e.g., adamantyl)?

Bulky groups (e.g., adamantyl) require steric accommodation during crystallization. Strategies include:

  • Solvent selection : High-boiling solvents (e.g., DMF) improve solubility during reflux.
  • Slow crystallization : Gradient cooling in EtOH/water mixtures yields high-purity single crystals .
  • Microwave-assisted synthesis : Reduces reaction time and byproduct formation for sterically hindered intermediates .

Q. How can computational tools predict the impact of substituents on electronic properties?

DFT calculations (e.g., Gaussian 09) analyze frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. For example:

  • Chloro substituents : Increase electron deficiency, lowering LUMO energy and enhancing reactivity in nucleophilic environments .
  • Methoxy groups : Raise HOMO energy via resonance effects, improving charge-transfer interactions . MD simulations (e.g., GROMACS) further assess binding dynamics in biological targets .

Tables

Table 1: Key Crystallographic Data for N-(6-chloro-1,3-benzothiazol-2-yl)acetamide Derivatives

ParameterValue
Space groupP1 (triclinic)
N–H⋯N bond length2.85–2.92 Å
C–H⋯O interaction3.10–3.25 Å
S⋯S contact3.622 Å

Table 2: Common Spectral Signatures in Benzothiazole Derivatives

Functional GroupIR (cm⁻¹)¹H NMR (δ, ppm)
Amide (C=O)1660–1680-
Aromatic C–H-6.5–8.5
Methoxy (–OCH₃)~1260, ~10603.7–3.8 (s)

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